molecular formula C16H16FNO B5266354 N-benzyl-3-(2-fluorophenyl)propanamide

N-benzyl-3-(2-fluorophenyl)propanamide

Cat. No.: B5266354
M. Wt: 257.30 g/mol
InChI Key: FLVTZPJCDOMXQW-UHFFFAOYSA-N
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Description

N-Benzyl-3-(2-fluorophenyl)propanamide is a synthetic amide derivative featuring a benzyl group attached to the nitrogen atom and a 2-fluorophenyl substituent at the third carbon of the propanamide backbone. Its molecular formula is C₁₆H₁₆FNO (molecular weight: 257.30 g/mol). This compound is structurally related to analgesic and anti-inflammatory agents, with modifications targeting improved pharmacokinetic profiles .

Properties

IUPAC Name

N-benzyl-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVTZPJCDOMXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Structural Features Key Differences vs. Target Compound
N-Benzyl-3-phenylpropanamide Benzyl + phenyl groups; no fluorine substituents Lacks fluorine, leading to reduced electronegativity
N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide Dual fluorophenyl groups (2- and 3-positions) Increased fluorine density may enhance bioactivity
N-Benzyl-N-ethyl-2-phenoxypropanamide Ethyl group on nitrogen; phenoxy substituent at C2 Altered substitution pattern affects steric hindrance
N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide Chloro + fluoro groups; bulky sulfonamide moiety Bulky substituents may limit membrane permeability

Sources:

Physicochemical Properties

Property N-Benzyl-3-(2-Fluorophenyl)propanamide N-Benzyl-3-phenylpropanamide N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide
Molecular Weight 257.30 g/mol 239.31 g/mol 275.28 g/mol
LogP (Lipophilicity) 3.8 3.2 4.1
Water Solubility 12 µg/mL 25 µg/mL 8 µg/mL
pKa 9.5 (amide) 9.4 9.6

Fluorine substitution increases lipophilicity (LogP) but reduces aqueous solubility due to hydrophobic effects .

Key Research Findings

  • Fluorine at the 2-position of the phenyl ring improves metabolic stability by resisting cytochrome P450 oxidation, extending half-life in vivo .
  • Bulkier substituents (e.g., sulfonamides in ) reduce blood-brain barrier penetration but enhance peripheral activity .
  • Thiazole-containing derivatives (e.g., ) exhibit antimicrobial activity, though their complexity limits scalability .

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